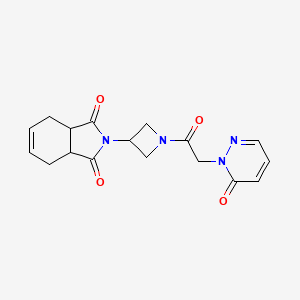![molecular formula C22H19N3O3S B2514838 N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide CAS No. 920211-91-2](/img/structure/B2514838.png)
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide, also known as PPNS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mechanism of Action
The exact mechanism of action of N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide is not yet fully understood, but it is believed to act on a variety of molecular targets in the body. N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, and to modulate the activity of certain receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects:
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the modulation of enzyme activity. These effects make N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide a promising candidate for a variety of research applications, including the study of neurological disorders and the development of new drugs.
Advantages and Limitations for Lab Experiments
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide has several advantages for use in laboratory experiments, including its high potency and selectivity, as well as its ability to modulate a variety of molecular targets. However, there are also some limitations to its use, such as its potential toxicity and the need for careful dosage and administration.
Future Directions
There are several potential future directions for research on N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide, including the development of new drugs based on its molecular structure, the study of its effects on specific molecular targets, and the investigation of its potential applications in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide can be synthesized using a variety of methods, including the reaction of naphthalene-2-sulfonyl chloride with 6-phenylpyridazin-3-ol in the presence of a base such as triethylamine. The resulting product can then be treated with an alkylating agent to form the final compound, N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide.
Scientific Research Applications
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide has been studied for its potential applications in a range of scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
properties
IUPAC Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-29(27,20-11-10-17-6-4-5-9-19(17)16-20)23-14-15-28-22-13-12-21(24-25-22)18-7-2-1-3-8-18/h1-13,16,23H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZLELAHKPOGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)
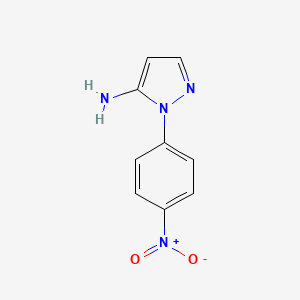
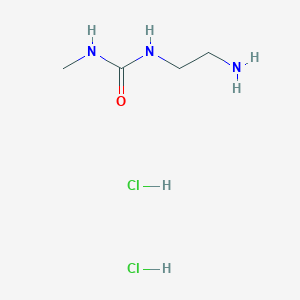
![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)


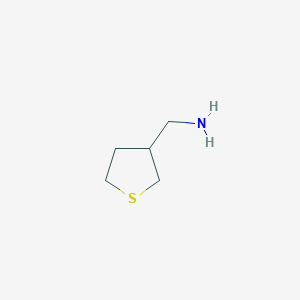
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)
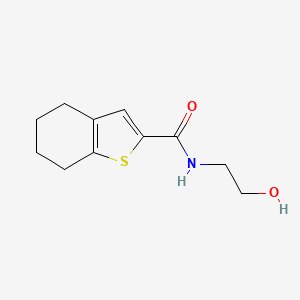

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)
